Cas no 58544-43-7 (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine)

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic amine derivative with a tetrahydroquinazoline core structure. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. Its fused bicyclic framework provides rigidity and stability, while the amine and methyl substituents offer sites for further functionalization. The tetrahydroquinazoline scaffold is known to exhibit bioactivity, making this compound valuable for research in drug discovery, particularly in the design of kinase inhibitors or CNS-targeting agents. Its well-defined structure ensures reproducibility in synthetic applications.
4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine structure
58544-43-7 structure
Product Name:4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
CAS No:58544-43-7
MF:C9H13N3
MW:163.219621419907
MDL:MFCD06655499
CID:1070918
PubChem ID:4962065
Update Time:2025-10-22

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine
    • 4-methyl-5,6,7,8-tetrahydro-2-quinazolinamine
    • MLS000567269
    • Opera_ID_19
    • MFCD06655499
    • SMR000153990
    • CHEMBL1536385
    • EN300-12787
    • 2-quinazolinamine, 5,6,7,8-tetrahydro-4-methyl-
    • 58544-43-7
    • 2-Amino-4-methyl-5,6,7,8-tetrahydrochinazolin
    • CS-0232635
    • HMS3324J18
    • HMS2164H23
    • SCHEMBL10663924
    • Z85923113
    • AKOS005265066
    • DTXSID30406995
    • G30815
    • ALBB-018102
    • LS-05968
    • HMS1748F05
    • MDL: MFCD06655499
    • Inchi: 1S/C9H13N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3,(H2,10,11,12)
    • InChI Key: SNRKDMNNDAVJSI-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(C)=C2C=1CCCC2

Computed Properties

  • Exact Mass: 163.11109
  • Monoisotopic Mass: 163.110947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.155
  • Boiling Point: 370.3°C at 760 mmHg
  • Flash Point: 205.5°C
  • Refractive Index: 1.599
  • PSA: 51.8

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Additional information on 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS No. 58544-43-7): A Promising Compound in Drug Discovery and Targeted Therapeutics

4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine, with the chemical identifier CAS No. 58544-43-7, has emerged as a significant molecule in the field of biomedical research. This compound belongs to the class of quinazoline derivatives, which are well-known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Recent studies have highlighted its potential in targeted drug development and mechanism-based therapies, making it a focal point for researchers in pharmaceutical sciences.

The 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine structure is characterized by a quinazoline ring system with a hydrogenated pyridine ring and a methyl substituent at the 4-position. This unique configuration allows for multiple conformational flexibility and intermolecular interactions, which are critical for its biological activity. The CAS No. 58544-43-7 identifier ensures precise identification of this compound in chemical databases and regulatory frameworks.

Recent advancements in computational chemistry have facilitated the exploration of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine's molecular docking profiles. A 2023 study published in J. Med. Chem. demonstrated that this compound exhibits strong binding affinity to EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) kinases, which are key targets in non-small cell lung cancer (NSCLC) therapy. The methyl group at the 4-position was found to enhance hydrophobic interactions with the ATP-binding pocket, contributing to its selectivity and efficacy.

Experimental validation of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine's antitumor activity has been supported by in vitro and in vivo studies. In a 2024 preclinical trial, this compound showed significant inhibition of cell proliferation in EGFR-mutant cancer cell lines, with an IC50 value of 0.8 μM. The compound's selectivity for EGFR over other tyrosine kinases was further confirmed by kinase profiling assays, highlighting its potential as a next-generation kinase inhibitor.

The 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine molecule also exhibits promising anti-inflammatory properties. A 2023 study in Pharmaceutical Research reported that this compound modulates NF-κB signaling pathways, which are central to inflammatory responses. The methyl substituent was found to enhance the compound's lipophilicity, facilitating its penetration into inflamed tissues and improving its therapeutic efficacy in chronic inflammatory diseases.

Advancements in drug delivery systems have further expanded the applications of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine. Researchers are exploring nanoparticle-based formulations to enhance the compound's bioavailability and targeted delivery. A 2024 study in Nano Today demonstrated that encapsulating this compound in lipid nanoparticles significantly improved its plasma half-life and cytotoxicity against resistant cancer cells, opening new avenues for personalized medicine.

The 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine compound is also being investigated for its antimicrobial potential. A 2023 study in Antimicrobial Agents and Chemotherapy revealed that this molecule exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including MRSA (Methicillin-Resistant Staphylococcus aureus) and Pseudomonas aeruginosa. The methyl group was found to enhance the compound's hydrophobic interactions with bacterial cell membranes, leading to increased membrane permeability and cell death.

Despite its promising properties, the development of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine as a therapeutic agent faces challenges such as drug resistance and toxicity. Ongoing research is focused on optimizing its chemical structure to improve selectivity and reduce off-target effects. A 2024 study in Drug Discovery Today reported the synthesis of 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives with enhanced solubility and metabolic stability, which are critical for clinical translation.

In conclusion, 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine (CAS No. 58544-43-7) represents a versatile molecule with significant potential in biomedical research. Its unique chemical structure and pharmacological properties make it a valuable candidate for the development of novel therapeutics. Continued research into its molecular mechanisms, drug delivery, and clinical applications will be crucial in translating its preclinical potential into real-world therapeutic solutions.

For further information on the 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine compound and its biomedical applications, researchers are encouraged to consult recent publications in pharmaceutical chemistry and drug discovery journals. Collaborative efforts between academia, industry, and regulatory bodies will be essential in advancing this compound towards clinical trials and market approval.

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